1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Description

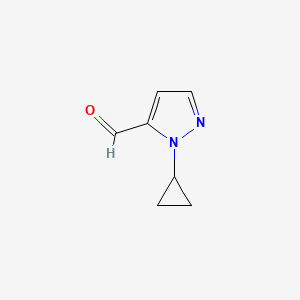

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSZAPLSNCPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256922 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393568-69-8 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393568-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Theoretical Investigations of 1 Cyclopropyl 1h Pyrazole 5 Carbaldehyde Systems

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Details

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrazole (B372694) ring would exhibit distinct chemical shifts and coupling patterns. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C3 position. The proton at the C3 position would, in turn, appear as a doublet. The N-cyclopropyl group protons would present a more complex pattern. The methine proton (CH) directly attached to the nitrogen would be shifted downfield, and the four methylene (B1212753) protons (CH₂) would likely show a complex multiplet in the upfield region, characteristic of a cyclopropyl (B3062369) ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 180-190 ppm. The carbons of the pyrazole ring would resonate in the aromatic region, with their exact shifts influenced by the substituents. The cyclopropyl group would show a characteristic upfield methine carbon signal and a methylene carbon signal.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.5 - 10.5 (s) | 180 - 190 |

| Pyrazole H3 | ~7.5 (d) | ~140 |

| Pyrazole H4 | ~6.5 (d) | ~110 |

| Cyclopropyl CH | ~3.5 (m) | ~30-40 |

| Cyclopropyl CH₂ | 0.8 - 1.5 (m) | ~5-15 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for pyrazole derivatives include the loss of small neutral molecules such as HCN and N₂. The presence of the cyclopropyl and carbaldehyde groups would lead to specific fragmentation ions, for instance, the loss of the formyl radical (•CHO) or the cyclopropyl group.

While experimental mass spectra are not available, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated. These values provide information about the ion's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.07094 | 131.4 |

| [M+Na]⁺ | 159.05288 | 142.7 |

| [M-H]⁻ | 135.05638 | 136.6 |

| [M]⁺ | 136.06311 | 134.3 |

Vibrational Spectroscopy (IR) for Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the pyrazole ring.

A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The pyrazole ring would exhibit C=N and C=C stretching vibrations in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1680 - 1700 |

| Aldehyde C-H | Stretching | 2720 & 2820 |

| Pyrazole C=N, C=C | Stretching | 1400 - 1600 |

| Aromatic/Cyclopropyl C-H | Stretching | 3000 - 3100 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking.

Although a crystal structure for the specific title compound is not available in the searched literature, analysis of related pyrazole structures often reveals planar pyrazole rings. The relative orientation of the cyclopropyl and carbaldehyde substituents with respect to the pyrazole ring would be a key structural feature. Intermolecular interactions involving the aldehyde oxygen and the pyrazole nitrogen atoms would likely play a significant role in the crystal packing.

Computational and Quantum Chemical Studies

Theoretical calculations provide valuable insights into the electronic structure, conformation, and reactivity of molecules, complementing experimental data.

Molecular Modeling for Conformation and Interaction Predictions

Molecular modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the most stable conformation of this compound. These calculations can determine the rotational barriers of the cyclopropyl and carbaldehyde groups and predict the planarity of the pyrazole ring.

Computational studies on related pyrazole derivatives have been used to predict their binding modes to biological targets and to understand their electronic properties. For this compound, molecular modeling could be used to calculate properties such as the electrostatic potential surface, which would indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. Such studies are crucial for predicting the molecule's reactivity and potential for forming intermolecular interactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectroscopic Property Prediction

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The HOMO-LUMO energy gap is a critical parameter for assessing the electronic stability and reactivity of a molecule; a larger gap generally implies higher stability. nih.gov For pyrazole systems, these calculations provide insight into intramolecular charge transfer and help identify the most electron-rich and electron-poor regions. jcsp.org.pk The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface, visually identifying sites susceptible to nucleophilic and electrophilic attack. asrjetsjournal.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to predict the electronic absorption spectra (UV-Vis) of pyrazole compounds. jcsp.org.pknih.gov By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can determine the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f). nih.govlookchem.com These theoretical spectra often show a high correlation with experimental data and are crucial for understanding the photophysical properties of these molecules. researchgate.netbohrium.com The transitions are typically characterized as promotions from lower-energy orbitals (like HOMO or HOMO-1) to higher-energy orbitals (like LUMO or LUMO+1). lookchem.comresearchgate.net

| Parameter | Description | Typical Application for Pyrazole Systems |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy molecular structure (bond lengths, angles). | Provides a foundational 3D structure for all other calculations. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifies regions with high electron density, predicting sites for electrophilic attack. jcsp.org.pk |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies regions with low electron density, predicting sites for nucleophilic attack. jcsp.org.pk |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) sites. asrjetsjournal.org |

| TD-DFT (UV-Vis) | Calculation of electronic transition energies and intensities. | Predicts absorption wavelengths (λmax) and helps interpret experimental UV-Vis spectra. nih.gov |

Investigation of Tautomerism and Regioselectivity in Pyrazole Systems

Tautomerism

Tautomerism, specifically prototropic annular tautomerism, is a fundamental characteristic of N-unsubstituted pyrazole rings. nih.govpurkh.com This phenomenon involves the migration of a proton between the two vicinal nitrogen atoms (N1 and N2), leading to two distinct tautomeric forms that can coexist in equilibrium. nih.govmdpi.com The relative stability of these tautomers is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govnih.gov

Theoretical studies, often employing DFT and ab initio methods like MP2, have been crucial in understanding these equilibria. nih.govresearchgate.net A general principle that has emerged is that electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov Conversely, electron-withdrawing groups (e.g., -COOH, -CHO, -NO₂) favor the tautomer where the substituent is at the C5 position. nih.govnih.gov The solvent environment also plays a significant role, as intermolecular interactions, such as hydrogen bonding with water molecules, can lower the energy barrier between tautomers. nih.gov For N1-substituted compounds such as this compound, annular tautomerism is blocked because the proton on the nitrogen has been replaced by a cyclopropyl group. However, understanding these principles is vital as they influence the reactivity and electronic properties of the pyrazole core.

Regioselectivity

The synthesis of pyrazoles, particularly from unsymmetrical precursors like 1,3-dicarbonyl compounds or β-aminoenones and substituted hydrazines, often raises the issue of regioselectivity. nih.govmdpi.comnih.gov The reaction can potentially yield two different regioisomers, for instance, a 1,3-disubstituted pyrazole and its 1,5-disubstituted counterpart. mdpi.comnih.gov Achieving high regioselectivity to obtain a single desired product is a significant goal in synthetic chemistry, as different regioisomers can have vastly different biological activities. nih.gov

Control over the regiochemical outcome can be achieved by carefully selecting the reactants and reaction conditions. acs.org For example, in the reaction of trichloromethyl enones with arylhydrazines, using the arylhydrazine hydrochloride form in the presence of a base can selectively yield the 1,3-regioisomer, whereas using the free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.govacs.org The steric and electronic properties of the substituents on both the carbonyl compound and the hydrazine (B178648) are determining factors. mdpi.comnih.gov Smaller substituents on the β-position of an enone, for instance, have been shown to decrease regioselectivity compared to bulkier groups. acs.org

| Precursors | Reaction Condition/Reagent | Major Regioisomer Formed | Reference |

|---|---|---|---|

| Trichloromethyl enones + Arylhydrazine | Free hydrazine base | 1,5-disubstituted | nih.govacs.org |

| Trichloromethyl enones + Arylhydrazine | Arylhydrazine hydrochloride | 1,3-disubstituted | nih.govacs.org |

| 1,3-Diketones + Arylhydrazines | Acidic medium in DMA | High selectivity for one isomer (e.g., >98:2) | nih.gov |

| Saturated Ketones + Hydrazines | Cu(II)-catalyzed cascade | 1,3-disubstituted | sioc-journal.cn |

| Trifluoromethylated ynones + Hydrazines | AgOTf catalyst | Highly regioselective formation of 3-CF₃-pyrazoles | mdpi.com |

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful insights into the mechanistic pathways of pyrazole formation. researchgate.net Using methods like DFT, researchers can model the entire reaction coordinate, from reactants to products, identifying transition states and reaction intermediates along the way. researchgate.netnih.gov This allows for the calculation of activation energies, which helps to explain observed reaction rates and selectivities.

The classical synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines generally proceeds through a sequence of steps: initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization, and finally, a dehydration step to yield the aromatic pyrazole ring. nih.gov

DFT-based studies can elucidate the finer details of this process. For example, computational models can determine which carbonyl group is more susceptible to initial nucleophilic attack by the hydrazine, thereby explaining the observed regioselectivity. nih.gov Furthermore, these calculations can explore alternative or competing reaction pathways, such as different cyclization modes or rearrangement possibilities. researchgate.net By understanding the steric and electronic factors that stabilize or destabilize transition states and intermediates, chemists can rationalize why certain catalysts, solvents, or substituent groups favor the formation of a specific product. sioc-journal.cnresearchgate.net This theoretical understanding is crucial for optimizing existing synthetic methods and designing new, more efficient routes to target pyrazole derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies of 1 Cyclopropyl 1h Pyrazole 5 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is one of the most reactive and versatile in organic chemistry, serving as a linchpin for carbon-carbon bond formation and functional group interconversion.

The electrophilic carbonyl carbon of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is highly susceptible to attack by nucleophiles. This reactivity is harnessed in condensation reactions, which are fundamental for constructing more complex molecular architectures.

Aldol Condensation: In an Aldol-type condensation, the pyrazole (B372694) carbaldehyde can react with an enolate or enol generated from a ketone or another aldehyde. For instance, reaction with methyl ketones in the presence of a base like sodium hydroxide (B78521) results in the formation of α,β-unsaturated ketones, often referred to as chalcones. These pyrazolyl chalcones are valuable intermediates for the synthesis of other heterocyclic systems. umich.edu

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. researchgate.netnih.gov The reaction proceeds through a nucleophilic addition to the carbonyl, followed by dehydration to yield a stable, conjugated product. nih.govpcbiochemres.com This strategy is widely employed to synthesize precursors for various biologically active molecules and fused heterocyclic systems. mdpi.comsemanticscholar.org

Table 1: Examples of Condensation Reactions with Pyrazole Aldehydes This table presents data for analogous pyrazole aldehydes to illustrate the expected reactivity.

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine, Ethanol (B145695), Reflux | (1-Cyclopropyl-1H-pyrazol-5-yl)methylenemalononitrile | researchgate.netnih.gov |

| Substituted Acetophenone | NaOH, Ethanol | Pyrazolyl Chalcone (B49325) | umich.edu |

| Barbituric Acid | Isonicotinic Acid, Ethanol | Pyrano[2,3-d]pyrimidine derivative | pcbiochemres.com |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Ultrasonic Irradiation | Dihydropyrano[2,3-c]pyrazole | nih.gov |

The reaction of the carbaldehyde with primary amines and their derivatives is a straightforward method for synthesizing C=N double bonds, leading to imines (Schiff bases), hydrazones, and oximes. These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations. researchgate.net

Imines (Schiff Bases): Condensation with primary amines, such as substituted anilines, typically under acidic catalysis, yields the corresponding imines.

Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. These are key intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org

Oximes: Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) produces oximes. Pyrazole oxime derivatives have been investigated for various applications. umich.edu

The general scheme for these condensation reactions is shown below:

The oxidation state of the carbaldehyde carbon can be readily modified through reduction or oxidation, providing access to alcohols, hydrocarbons, or carboxylic acids.

Reduction to Alcohol: The aldehyde is easily reduced to the corresponding primary alcohol, (1-Cyclopropyl-1H-pyrazol-5-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation, offering mild conditions and high yields. libretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.netugm.ac.idorientjchem.org

Reduction to Methylene Group (Deoxygenation): Complete reduction of the aldehyde to a methyl group (1-Cyclopropyl-5-methyl-1H-pyrazole) can be achieved under harsher conditions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by heating with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol. wikipedia.orgpharmaguideline.comchadsprep.com The high basicity makes it suitable for substrates that are sensitive to acid. organicchemistrytutor.com

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. organic-chemistry.orgwikipedia.org It is effective for substrates stable in strong acid but incompatible with base-sensitive functional groups. chemistrytalk.org

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media are commonly used for this purpose. umich.eduresearchgate.netorganic-chemistry.org This conversion is a key step in the synthesis of many pyrazole-based pharmacophores. nih.gov

Table 2: Summary of Reductive and Oxidative Conversions

| Transformation | Typical Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | NaBH₄, Methanol | Primary Alcohol (-CH₂OH) | libretexts.org |

| Deoxygenation (Basic) | H₂NNH₂, KOH, heat | Methyl (-CH₃) | wikipedia.orgpharmaguideline.com |

| Deoxygenation (Acidic) | Zn(Hg), conc. HCl | Methyl (-CH₃) | organic-chemistry.orgwikipedia.org |

| Oxidation | KMnO₄ or K₂Cr₂O₇ | Carboxylic Acid (-COOH) | umich.eduorganic-chemistry.org |

Normally, the carbonyl carbon of an aldehyde is electrophilic. The concept of "umpolung" (polarity inversion) allows this carbon to function as a nucleophile. ddugu.ac.in A common strategy to achieve this is through the formation of a 1,3-dithiane (B146892) intermediate, a reaction known as the Corey-Seebach reaction. organic-chemistry.org

The process involves two key steps:

Dithiane Formation: this compound is reacted with 1,3-propanedithiol (B87085) under acidic catalysis to form the corresponding cyclic thioacetal (dithiane).

Deprotonation and Alkylation: The C-H bond at the former carbonyl position is now acidic due to the adjacent sulfur atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi), deprotonates this carbon to generate a potent nucleophile (a lithiated dithiane). quimicaorganica.org This acyl anion equivalent can then react with various electrophiles (e.g., alkyl halides, epoxides, or other carbonyl compounds). uwindsor.ca

Hydrolysis: The dithiane group can be hydrolyzed back to a carbonyl group using reagents like mercury(II) salts, revealing the newly functionalized ketone. uwindsor.ca This sequence effectively allows the aldehyde to act as an acyl anion synthon.

Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the electronic properties of the existing substituents and the inherent reactivity of the pyrazole nucleus.

The pyrazole ring is considered π-excessive, and theoretical and experimental studies show that the C-4 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.gov The substituents on the this compound ring exert competing influences.

N1-Cyclopropyl Group: An N-alkyl group is generally considered an activating group that directs electrophiles to the C-5 position.

C5-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing and deactivating group. In benzene (B151609) chemistry, it acts as a meta-director.

Introduction of Diverse Substituents via Cross-Coupling Reactions

The introduction of diverse substituents onto the pyrazole core is a powerful strategy for modifying the properties of this compound. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior functionalization of the pyrazole ring, most commonly through halogenation to introduce a reactive handle.

Research has demonstrated that 1-aryl-3-CF3-1H-pyrazoles can be selectively iodinated at either the C4 or C5 position, creating versatile intermediates for cross-coupling. nih.gov For instance, trapping an in situ generated lithium pyrazolide with iodine leads exclusively to 5-iodo derivatives. Conversely, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with elemental iodine yields the 4-iodo isomers with high regioselectivity. nih.gov These halogenated pyrazoles serve as excellent substrates for subsequent Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been successfully applied to introduce aryl substituents. For example, 4-iodo and 5-iodo-1-aryl-3-CF3-pyrazoles react with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh3)4 to yield the corresponding 4-phenyl and 5-phenyl pyrazole derivatives. nih.gov Similarly, the Sonogashira reaction, which couples terminal alkynes with organic halides, allows for the introduction of alkynyl groups. The reaction of iodinated pyrazoles with terminal alkynes under palladium-copper catalysis provides access to a range of phenylethynyl-functionalized pyrazoles. nih.gov

These methodologies highlight the utility of halogenated pyrazoles as key building blocks for diversification. The ability to selectively introduce aryl and alkynyl moieties opens avenues for creating complex derivatives of this compound with tailored electronic and steric properties.

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|---|---|

| 1-Aryl-4-iodo-3-CF3-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | 1-Aryl-4-phenyl-3-CF3-1H-pyrazole | 56% |

| 1-Aryl-5-iodo-3-CF3-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | 1-Aryl-5-phenyl-3-CF3-1H-pyrazole | 62% |

Cyclopropanation and Annulation Reactions on Pyrazole Scaffolds

While the parent compound already contains a cyclopropyl (B3062369) group, further cyclopropanation of substituents attached to the pyrazole ring or annulation reactions to build fused ring systems represent advanced derivatization strategies. Cyclopropanation typically involves the reaction of an alkene with a carbene or carbenoid species. wikipedia.org Common methods include the Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, or reactions involving diazo compounds, often catalyzed by transition metals. wikipedia.org These methods could be applied to alkene-containing derivatives of this compound to introduce additional cyclopropane (B1198618) rings.

Annulation reactions, which involve the formation of a new ring fused to the pyrazole scaffold, provide access to complex polycyclic heterocyclic systems. A notable example is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes. acs.org This process involves a twofold C-H activation of both the aryl and heteroaryl Csp2-H bonds, leading to the formation of tricyclic pyrazolo-2-benzazepines. acs.org This type of reaction demonstrates the potential to use the C-H bonds of the pyrazole and its substituents as points for constructing new rings, significantly increasing molecular complexity. While this specific example uses a benzyl (B1604629) group, similar strategies could be envisioned for derivatives of this compound.

| Pyrazole Substrate | Coupling Partner | Reaction Type | Catalyst/Oxidant | Product Class |

|---|---|---|---|---|

| 1-Benzylpyrazole | Diphenylacetylene | [5+2] Rollover Annulation | Pd(OAc)2 / AgOAc | Tricyclic Pyrazolo-2-benzazepine |

Regiochemical Control in Derivatization Reactions

Achieving regiochemical control is paramount when modifying the this compound scaffold, as the pyrazole ring possesses multiple potentially reactive sites (C3, C4, and the aldehyde group). The outcome of derivatization reactions is governed by the inherent electronic properties of the pyrazole ring and the directing effects of its substituents.

The pyrazole ring itself can act as a directing group in metal-catalyzed C-H functionalization reactions. nih.govnih.gov The nitrogen atoms can coordinate to a metal center, facilitating the activation of nearby C-H bonds. The regioselectivity of such reactions often depends on the formation of a stable metallacyclic intermediate. nih.gov

The substituents on the ring, namely the N1-cyclopropyl group and the C5-carbaldehyde, exert significant influence on the regiochemistry of further reactions. The aldehyde group at the C5 position is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution, particularly at the C4 position. Conversely, the formyl group can be a site for nucleophilic attack or can be transformed into other functional groups to direct subsequent reactions. For instance, Vilsmeier-Haack reactions on hydrazones are a common method to introduce a carbaldehyde group at the C4 position of a pyrazole ring, demonstrating that regioselective formylation is possible under specific conditions. nih.govsemanticscholar.org

In metal-catalyzed reactions, the directing ability of different functional groups can be ranked. Studies have shown that amide and pyrazole directing groups can be superior to ketones or esters in certain C-H activation contexts. rsc.org This implies that the pyrazole nitrogens in this compound could direct functionalization to specific positions, potentially competing with or complementing the directing effect of the aldehyde or other introduced functional groups. For example, in palladium-catalyzed C-H activation, the formation of a five-membered metallacycle is often preferred, which can lead to functionalization at the C5 position of an N-substituted pyrazole. nih.gov The existing C5-carbaldehyde would block this position, potentially redirecting reactivity to other sites if alternative, stable metallacycles can be formed.

Ultimately, achieving regiochemical control requires a careful choice of reagents, catalysts, and reaction conditions, leveraging the interplay between the intrinsic reactivity of the pyrazole core and the electronic and steric effects of its substituents.

1 Cyclopropyl 1h Pyrazole 5 Carbaldehyde As a Versatile Synthetic Scaffold for Complex Molecular Architectures

Construction of Fused and Bridged Pyrazole (B372694) Systems

The aldehyde functionality of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde serves as a key electrophilic center for intramolecular and intermolecular cyclization reactions, enabling the efficient assembly of intricate fused and bridged heterocyclic frameworks.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused N-heterocycles that have garnered significant attention due to their broad pharmacological applications. eurekaselect.combeilstein-journals.org The synthesis of these systems often involves the condensation of a pyrazole precursor with a 1,3-dielectrophilic or equivalent synthon. researchgate.netresearchgate.net this compound is an ideal precursor for constructing this scaffold.

The primary synthetic route involves a condensation reaction between the aldehyde and a suitable binucleophile, typically a 5-aminopyrazole or another amino-functionalized heterocycle. The reaction proceeds via an initial nucleophilic attack of the amino group on the aldehyde carbon, followed by cyclization and dehydration to yield the fused aromatic system. This method allows for the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net By varying the substituents on the amino-heterocycle partner, a diverse range of derivatives can be accessed. For example, reaction with 3-amino-1,2,4-triazole would lead to the formation of pyrazolo[5,1-c] eurekaselect.comresearchgate.netias.ac.intriazines, another important class of fused heterocycles.

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant | Resulting Fused System |

|---|---|

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative |

| 3-Amino-1,2,4-triazole | Pyrazolo[5,1-c] eurekaselect.comresearchgate.netias.ac.intriazine derivative |

| 2-Aminobenzimidazole | Benzimidazo[1,2-a]pyrimidine derivative |

The aldehyde group is a versatile handle for engaging in cycloaddition reactions, which are powerful tools for constructing complex bicyclic and spirocyclic frameworks. thieme-connect.de this compound can participate in [3+2] or [4+2] cycloaddition reactions with appropriate reaction partners.

For instance, aza-Michael addition/intramolecular cycloaddition sequences can be employed. Reaction of the aldehyde with a compound containing both an amine and an activated alkene or alkyne can lead to the formation of bicyclic pyrazolone (B3327878) derivatives. thieme-connect.de Spirocyclic systems, which feature a single atom as the junction of two rings, can also be synthesized. A plausible route involves the reaction of the aldehyde with a bifunctional reagent where subsequent cyclizations pivot around the original aldehyde carbon, transforming it into a spirocyclic center. This strategy allows for the creation of structurally complex and three-dimensional molecules from a relatively simple starting material. thieme-connect.de

Beyond simple fused systems, this compound is instrumental in the assembly of more complex polycyclic and hybrid molecules. These scaffolds are of interest in materials science and medicinal chemistry for their unique structural and electronic properties. rsc.orgnih.gov The synthesis of these systems often relies on multi-step sequences or multicomponent reactions where the aldehyde group directs the initial bond-forming event.

For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), can produce a vinyl pyrazole intermediate. This intermediate can then undergo further cyclization reactions with other reagents to build additional rings, leading to polycyclic structures like pyrazolo[1,2-b]phthalazines. researchgate.net This stepwise approach allows for the controlled assembly of complex architectures. Hybrid scaffolds, which combine the pyrazole core with other distinct heterocyclic units like pyrroles or indoles, can also be generated, creating novel molecular frameworks with potential for unique biological activities. rsc.org

Precursor for Diverse Heterocyclic Derivatives (e.g., N-, O-, S-containing Heterocycles)

The aldehyde group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide variety of other functionalities. This versatility makes this compound an excellent starting point for the synthesis of a broad spectrum of N-, O-, and S-containing heterocyclic derivatives that are not necessarily fused to the parent pyrazole ring. mdpi.comnih.govopenmedicinalchemistryjournal.com

The aldehyde can undergo condensation with various nitrogen nucleophiles. Reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. These intermediates can then be cyclized to form heterocycles like isoxazoles or other pyrazoles. Condensation with primary amines generates imines, which can be further functionalized or used in cycloaddition reactions to create N-heterocycles. nih.gov

For the synthesis of oxygen-containing heterocycles, the aldehyde can be oxidized to a carboxylic acid, which can then be used to form esters or amides, or cyclized to produce lactones. Alternatively, reaction with β-ketoesters or similar compounds can lead to the formation of pyran or dihydropyran rings.

Sulfur-containing heterocycles can be accessed through reactions with appropriate sulfur reagents. For example, a Gewald-type reaction involving the aldehyde, a source of sulfur (like elemental sulfur), and an active methylene nitrile can lead to the formation of a thiophene (B33073) ring appended to the pyrazole core. Similarly, reaction with aminothiols can be used to construct thiazole (B1198619) or thiazine (B8601807) derivatives. beilstein-journals.org

Table 2: Heterocyclic Derivatives from this compound

| Heterocycle Type | Reagent(s) | Resulting Heterocycle Class |

|---|---|---|

| Nitrogen | Hydrazine Hydrate (B1144303) | Hydrazone (precursor to other pyrazoles) |

| Hydroxylamine | Oxime (precursor to Isoxazoles) | |

| Primary Amines | Imine (precursor to various N-heterocycles) | |

| Oxygen | Peroxy acids (oxidation) then intramolecular reaction | Lactone |

| β-Dicarbonyl compound | Dihydropyran | |

| Sulfur | Malononitrile, Elemental Sulfur, Morpholine (Gewald Reaction) | Aminothiophene |

Role in the Generation of Chemical Libraries and Diverse Structural Motifs

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is crucial for identifying new therapeutic leads through high-throughput screening. mdpi.comchemdiv.com The concept of "privileged scaffolds" is central to this effort, where a core molecular structure is systematically decorated with various functional groups to explore the chemical space and optimize biological activity. nih.gov The 1-cyclopropyl-pyrazole core is considered such a scaffold, and the aldehyde group on this compound provides the ideal reactive site for library generation.

Using multicomponent reactions (MCRs), multiple starting materials can be combined in a single step to rapidly generate complex molecules. mdpi.com this compound is an excellent substrate for MCRs, such as the Ugi or Biginelli reactions, allowing for the one-pot synthesis of a diverse array of compounds. eurekaselect.com This approach is highly efficient for creating large libraries of related, yet distinct, molecules.

By systematically varying the reaction partners in these syntheses—for example, using different amines, isocyanides, or active methylene compounds—a combinatorial library of derivatives can be produced. researchgate.net This diversity of structural motifs is essential for probing structure-activity relationships (SAR) and identifying compounds with optimal potency and selectivity for a given biological target. nih.gov

Future Perspectives and Emerging Research Directions for 1 Cyclopropyl 1h Pyrazole 5 Carbaldehyde Chemistry

Development of Novel and Efficient Synthetic Routes

The future of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde synthesis is geared towards the development of more efficient, cost-effective, and environmentally benign methodologies. While traditional methods have proven effective, emerging research is focused on green chemistry principles and innovative catalytic systems.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the synthesis of pyrazole (B372694) derivatives. chemmethod.comjmpas.com Future synthetic routes for this compound are expected to incorporate:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrazole derivatives. jmpas.com

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote reactions, often leading to higher yields and shorter reaction times. jmpas.com

Solvent-Free or Aqueous Media Reactions: The use of water as a solvent or conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), aligning with green chemistry goals. jmpas.comnih.gov

Catalyst-Free and Grinding Methods: The development of catalyst-free reactions and mechanochemical methods like grinding further reduces the environmental footprint of the synthesis. jmpas.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are gaining prominence for their efficiency and atom economy. ontosight.airesearchgate.net The application of MCRs to the synthesis of pyrazole-5-carbaldehydes and their derivatives is an active area of research. ontosight.ai These one-pot syntheses streamline the process, reduce waste, and allow for the rapid generation of diverse molecular libraries.

Advanced Catalytic Methods: The exploration of novel catalysts is pivotal for developing more selective and efficient synthetic routes. This includes the use of:

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity, leading to improved catalytic efficiency. eurasianjournals.com

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies purification processes and allows for catalyst recycling, enhancing the sustainability of the synthesis. jmpas.com

Biocatalysts: Enzymatic catalysis presents a highly selective and environmentally friendly alternative to traditional chemical catalysts.

A comparative look at traditional versus emerging synthetic strategies is presented in Table 1.

| Feature | Traditional Synthesis | Emerging Synthetic Routes |

| Solvents | Often relies on volatile organic compounds (VOCs) | Emphasizes water, ionic liquids, or solvent-free conditions jmpas.comnih.gov |

| Energy Input | Typically requires prolonged heating | Utilizes microwave irradiation or sonication for rapid heating jmpas.com |

| Catalysts | May use homogeneous or stoichiometric reagents | Focuses on recyclable heterogeneous catalysts, nanocatalysts, and biocatalysts jmpas.comeurasianjournals.com |

| Efficiency | Often involves multiple steps with intermediate purification | Promotes one-pot multicomponent reactions for higher atom economy ontosight.airesearchgate.net |

| Environmental Impact | Can generate significant chemical waste | Aims to minimize waste and use of hazardous substances chemmethod.com |

Advanced Functionalization Strategies for Scaffold Diversification

The aldehyde functionality and the pyrazole ring of this compound offer numerous opportunities for structural modification and the creation of diverse chemical libraries.

Exploitation of the Carbaldehyde Group: The aldehyde group is a versatile handle for a wide array of chemical transformations. Future research will continue to exploit this reactivity to synthesize a variety of linked and fused heterocyclic systems, including:

Schiff Bases: Condensation with primary amines to form Schiff bases, which can serve as ligands for metal complexes or as intermediates for further transformations. jmpas.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to generate α,β-unsaturated systems, which are valuable precursors for various cyclization reactions. mdpi.com

Wittig and Related Reactions: Conversion of the aldehyde to an alkene, providing access to a different class of derivatives.

Reductive Amination: Transformation of the aldehyde into an amine, introducing a new functional group for further diversification.

C-H Functionalization of the Pyrazole Ring: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. nih.govontosight.ai This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the pyrazole ring. Future research will likely focus on developing more selective and efficient C-H functionalization methods for substituted pyrazoles, including this compound, to rapidly access novel analogs.

The diversification of the this compound scaffold through these advanced functionalization strategies is crucial for exploring its full potential in various applications.

In-depth Mechanistic Understanding of Key Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new, more efficient transformations.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. nih.gov Mechanistic studies, often aided by computational chemistry, can elucidate the precise pathway of this electrophilic substitution reaction on the pyrazole ring, including the role of the Vilsmeier reagent and the influence of substituents on regioselectivity. jmpas.comresearchgate.net

Intramolecular Nitrile Oxide Cycloaddition (INOC): The INOC reaction of pyrazole-4-carbaldehyde oximes has been shown to be a key step in the synthesis of novel fused pyrazole systems. nih.gov Detailed mechanistic investigations, including the use of NMR spectroscopy and computational modeling, can provide insights into the stereochemistry and regiochemistry of the cycloaddition process.

Computational Studies: The integration of computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, is becoming increasingly important for understanding reaction mechanisms at the molecular level. genescells.ru These computational tools can be used to:

Model transition states and reaction intermediates.

Predict reaction pathways and product distributions.

Understand the role of catalysts and solvents in chemical transformations.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the key transformations involved in the chemistry of this compound, paving the way for more rational and efficient synthetic design.

Applications in Materials Science and Agrochemical Research

The unique structural features of this compound make it a promising building block for the development of novel materials and agrochemicals.

Materials Science: The pyrazole moiety is known to be a component of various functional materials. The aldehyde group of this compound can be utilized in polymerization reactions to create novel polymers and coatings with tailored properties. eurasianjournals.com For instance, pyrazole-containing porous organic polymers have shown potential for applications such as iodine capture and catalysis. acs.orgnih.gov Future research may explore the incorporation of the this compound unit into:

Conducting Polymers: For applications in organic electronics.

Fluorescent Sensors: For the detection of metal ions or other analytes. mdpi.com

Metal-Organic Frameworks (MOFs): For gas storage and separation.

Agrochemical Research: Pyrazole derivatives are well-established as active ingredients in a wide range of agrochemicals, including insecticides, fungicides, and herbicides. chemmethod.comnih.gov The cyclopropyl (B3062369) group is a common feature in many modern pesticides, often contributing to enhanced biological activity. researchgate.net The recent provisional approval of the fungicide "enprocymid," which contains an N-cyclopropyl-1H-pyrazole-4-carboxamide structure, underscores the continued importance of this scaffold in agrochemical discovery. researchgate.net

The aldehyde functionality of this compound serves as a key synthon for the synthesis of more complex pyrazole derivatives with potential agrochemical applications. Future research will likely focus on the synthesis and biological evaluation of new insecticides and fungicides derived from this versatile building block.

Integration with Artificial Intelligence and Automated Synthesis Platforms

The convergence of artificial intelligence (AI), machine learning, and automated synthesis is set to revolutionize the field of chemical synthesis and drug discovery, and the chemistry of this compound is poised to benefit from these technological advancements.

Predict the biological activity and properties of novel derivatives: By training models on existing data, AI can predict the potential of new compounds as drugs or functional materials. jmpas.comeurasianjournals.com

Design new molecules with desired characteristics: Generative models can propose novel molecular structures based on the this compound scaffold with optimized properties.

Accelerate virtual screening of large compound libraries: High-throughput virtual screening can rapidly identify promising candidates from vast virtual libraries of pyrazole derivatives for further experimental investigation. chemmethod.com

Automated Synthesis Platforms: The development of automated synthesis platforms, or "robot chemists," allows for the rapid and efficient synthesis of designed molecules. These platforms can:

Execute complex multi-step syntheses with high precision and reproducibility.

Optimize reaction conditions in real-time.

Generate and screen libraries of compounds in a high-throughput manner. researchgate.net

Q & A

Basic Research Question

- Temperature : Store at –20°C in airtight containers to minimize oxidation.

- Light sensitivity : Protect from UV exposure using amber glass.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group .

What mechanistic insights explain the regioselectivity of formylation in pyrazole derivatives?

Advanced Research Question

The Vilsmeier-Haack reaction proceeds via a two-step mechanism:

Chlorophosphorylation : POCl₃ reacts with DMF to generate the electrophilic chloroiminium ion.

Electrophilic substitution : The ion attacks the pyrazole ring’s electron-rich position (typically C-4 or C-5), followed by hydrolysis to yield the aldehyde. Regioselectivity is dictated by substituent electronic effects; electron-donating groups (e.g., cyclopropyl) direct formylation to less hindered positions .

How should researchers address contradictory yield data in pyrazole carbaldehyde synthesis?

Advanced Research Question

Discrepancies in yields (e.g., 55% vs. 67% for similar compounds ) often arise from:

- Purity of starting materials : Impurities in precursors (e.g., 1-arylpyrazoles) can reduce efficiency.

- Workup variations : Incomplete extraction or crystallization affects isolated yields.

- Catalyst optimization : Testing alternative bases (e.g., K₂CO₃ vs. NaHCO₃) or solvents (e.g., THF vs. DCM) can improve reproducibility .

What applications does this compound have in multicomponent reactions?

Advanced Research Question

The aldehyde group enables diverse reactions:

- Condensations : Form Schiff bases with amines for bioactive compound libraries.

- Cycloadditions : Participate in Huisgen or Diels-Alder reactions to generate heterocycles.

- Cross-couplings : Suzuki-Miyaura reactions with boronic acids for functionalized derivatives .

What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.